molecular formula C8H10BrNS2 B13029832 N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine

N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine

Cat. No.: B13029832
M. Wt: 264.2 g/mol
InChI Key: CBGAZHVJIFKJNT-UHFFFAOYSA-N
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Description

N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine is a compound that features a brominated thiophene ring attached to a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine typically involves the bromination of 3-methylthiophene to form 2-bromo-3-methylthiophene. This is achieved using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene is then reacted with thietan-3-amine under specific conditions to yield the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the thiophene ring’s oxidation state.

Scientific Research Applications

N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in various binding interactions, while the thietan-3-amine moiety can influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of a brominated thiophene ring and a thietan-3-amine moiety. This structural combination imparts distinct chemical and physical properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C8H10BrNS2

Molecular Weight

264.2 g/mol

IUPAC Name

N-[(2-bromothiophen-3-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H10BrNS2/c9-8-6(1-2-12-8)3-10-7-4-11-5-7/h1-2,7,10H,3-5H2

InChI Key

CBGAZHVJIFKJNT-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=C(SC=C2)Br

Origin of Product

United States

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